4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid

Catalog No.
S12375057
CAS No.
M.F
C11H11ClO4
M. Wt
242.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid

Product Name

4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid

IUPAC Name

4-(2-chloro-5-methoxyphenyl)-4-oxobutanoic acid

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

InChI

InChI=1S/C11H11ClO4/c1-16-7-2-3-9(12)8(6-7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)

InChI Key

RENWVIPRDMOUEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C(=O)CCC(=O)O

4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid is an organic compound characterized by its molecular formula C11H11ClO4\text{C}_{11}\text{H}_{11}\text{ClO}_{4}. This compound features a chloro-substituted methoxyphenyl group linked to a butanoic acid backbone, which contributes to its unique chemical properties. The structure of this compound allows it to participate in various

, including:

  • Oxidation: Can be oxidized to form carboxylic acids or other oxidized derivatives.
  • Reduction: The ketone group can be reduced to yield alcohols.
  • Substitution: The chloro group can be replaced with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively.

4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid has been investigated for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. It may interact with various molecular targets and pathways, potentially modulating metabolic processes related to inflammation and cell proliferation .

Mechanism of Action

The exact mechanism of action is not fully elucidated, but it is believed to involve interactions with specific enzymes and receptors that play roles in cellular signaling pathways. Such interactions could lead to inhibition of key processes involved in disease progression.

The synthesis of 4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid typically involves the following steps:

  • Starting Material: The synthesis begins with 5-chloro-2-methoxybenzaldehyde.
  • Aldol Condensation: This aldehyde undergoes aldol condensation with acetone in the presence of a base (e.g., sodium hydroxide) to form an intermediate.
  • Oxidation: The intermediate is oxidized using agents like potassium permanganate to yield the final product.

In industrial settings, continuous flow reactors may be employed for large-scale production, optimizing reaction conditions for higher yields.

This compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its potential therapeutic properties make it a subject of interest in medicinal chemistry, particularly for developing anti-inflammatory and anticancer agents. Additionally, it serves as a tool in biological research for studying enzyme interactions and metabolic pathways .

Research on the interaction of 4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid with biological systems is ongoing. Preliminary studies suggest that it may influence various biochemical pathways related to inflammation and cancer progression. Understanding these interactions could lead to the development of new therapeutic strategies targeting specific diseases .

Several compounds share structural similarities with 4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid, including:

  • 4-(5-Chloro-2-methoxyphenyl)-4-oxobutanoic acid: Similar in structure but differs slightly in substituents, which may affect biological activity.
  • 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid: Exhibits comparable chemical properties but has different substituents that influence its reactivity and potential applications.
  • Ethyl 4-(5-Chloro-2-methoxyphenyl)-4-oxobutanoate: An ester derivative that may show different solubility and bioavailability characteristics compared to the acid form.

Uniqueness

The uniqueness of 4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid lies in its specific chloro and methoxy substitutions, which can significantly impact its reactivity profile and biological activity compared to similar compounds. Its distinct structure allows for targeted interactions within biological systems, potentially leading to novel therapeutic applications .

Multi-Step Organic Synthesis Pathways Involving 3-Chloro-4-Methoxybenzaldehyde Derivatives

  • Friedel-Crafts Acylation: Reacting 3-chloro-4-methoxybenzaldehyde with succinic anhydride in dichloromethane using aluminum chloride as a catalyst yields the γ-keto acid intermediate. This step achieves 78–82% yield under optimized conditions (0°C for 2 hours, followed by 25°C for 12 hours).
  • Selective Chlorination: Electrophilic chlorination at the ortho position relative to the methoxy group is achieved using sulfuryl chloride (SO₂Cl₂) in acetic acid at 40°C for 6 hours, providing regioselectivity >95%.
  • Oxidative Cleavage: Ozonolysis of intermediate alkenes (generated via Wittig reactions) in aqueous methanol, followed by reductive workup with dimethyl sulfide, produces the oxobutanoic acid backbone.
  • Acid-Catalyzed Cyclodehydration: Final purification via recrystallization from ethanol-water mixtures (3:1 v/v) yields the target compound with ≥98% purity.

Key challenges include managing the electron-donating effects of the methoxy group during electrophilic substitution and minimizing decarboxylation during high-temperature steps.

Table 1: Optimization Parameters for Multi-Step Synthesis

StepReagentsTemperatureTimeYield
Friedel-CraftsAlCl₃, succinic anhydride0–25°C14 h82%
ChlorinationSO₂Cl₂, AcOH40°C6 h91%
OzonolysisO₃, MeOH/H₂O−10°C2 h88%
CyclodehydrationH₂SO₄, EtOH70°C4 h95%

Continuous Flow Chemistry Approaches for Industrial-Scale Production

Transitioning from batch to continuous flow systems enhances the scalability of 4-(2-chloro-5-methoxyphenyl)-4-oxobutanoic acid synthesis. Microreactor technology improves heat transfer and mixing efficiency during exothermic steps like Friedel-Crafts acylation:

  • Tubular Reactor Design: A 1.5 mm ID PTFE reactor maintains precise temperature control (±1°C) during chlorination, reducing side-product formation by 40% compared to batch processes.
  • Ozone Delivery Optimization: Bubbling ozone through a gas-liquid flow reactor (residence time: 8 minutes) increases ozonolysis efficiency to 94%, with in-line IR monitoring enabling real-time adjustments.
  • Integrated Workup: Continuous extraction using membrane-based separators reduces solvent consumption by 60% and cuts processing time by 70%.

Table 2: Continuous Flow vs. Batch Process Metrics

ParameterBatch ProcessFlow ProcessImprovement
Reaction Time14 h3 h79% faster
Energy Consumption18 kWh/kg6 kWh/kg67% reduction
Purity95%98.5%+3.5%

Esterification and Ketone Formation Techniques for Structural Analogues

Structural diversification of 4-(2-chloro-5-methoxyphenyl)-4-oxobutanoic acid focuses on ester and ketone derivatives:

  • Esterification: Treatment with methanol in the presence of thionyl chloride (SOCl₂) produces methyl 4-(2-chloro-5-methoxyphenyl)-4-oxobutanoate (92% yield, 24 hours at reflux). Alternative catalysts like N,N'-dicyclohexylcarbodiimide (DCC) enable room-temperature esterification with tertiary alcohols.
  • Ketone Functionalization: Reductive amination using sodium cyanoborohydride and primary amines generates γ-aminoketone derivatives, while Claisen-Schmidt condensations with aryl aldehydes yield α,β-unsaturated ketones.
  • Protection Strategies: Silane-based protection of the carboxylic acid group permits selective modification of the ketone moiety, with subsequent deprotection using tetrabutylammonium fluoride (TBAF).

Critical considerations include avoiding keto-enol tautomerization during storage by maintaining acidic conditions (pH 4–5) and using anhydrous solvents for moisture-sensitive reactions.

4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid represents a structurally complex aromatic ketone derivative that exhibits distinctive reactivity patterns due to its unique combination of functional groups [1] [2] [3]. The compound features a chloro-substituted methoxyphenyl ring connected to a gamma-ketobutanoic acid backbone, creating multiple reactive sites that participate in various mechanistic pathways. The molecular formula C11H11ClO4 with a molecular weight of 242.66 daltons establishes this compound as a versatile intermediate in organic synthesis [1] [2].

Nucleophilic Acyl Substitution Dynamics in Aryl-Ketone Intermediates

The carbonyl carbon in 4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid serves as a primary electrophilic center, undergoing nucleophilic acyl substitution through a well-characterized addition-elimination mechanism [9] [10] [11]. The reaction pathway initiates with nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate that subsequently eliminates a suitable leaving group to regenerate the carbonyl functionality [9] [11].

The presence of the 2-chloro-5-methoxy substitution pattern on the phenyl ring significantly influences the electrophilicity of the ketone carbonyl through both inductive and resonance effects [37] [38]. The electron-withdrawing chlorine substituent at the ortho position enhances the electrophilic character of the carbonyl carbon, while the methoxy group at the meta position provides moderate electron donation that partially counteracts this effect [38]. These opposing electronic influences create a balanced reactivity profile that facilitates controlled nucleophilic substitution reactions.

Kinetic studies reveal that nucleophilic acyl substitution reactions involving aryl ketone intermediates proceed with rate constants ranging from 5.8 × 10⁻⁴ to 1.2 × 10⁻³ s⁻¹, depending on the nucleophile strength and reaction conditions [37] [40]. The activation energy for these transformations typically falls between 85.2 and 92.7 kilojoules per mole, reflecting the energy required to form the tetrahedral intermediate and subsequent leaving group departure [37] [40].

The mechanism involves initial formation of a tetrahedral alkoxide intermediate through nucleophilic addition to the carbonyl carbon [9] [10]. This intermediate exists in equilibrium with the starting materials, but the presence of a suitable leaving group drives the reaction forward through elimination [11]. For chloroaryl ketones, the electronic effects of the chloro substituent stabilize the tetrahedral intermediate through inductive withdrawal of electron density, facilitating the overall substitution process [38].

Table 1: Mechanistic Data for Nucleophilic Acyl Substitution in Aryl-Ketone Systems

Reaction TypeRate Constant (s⁻¹)Activation Energy (kJ/mol)Key Intermediate
Nucleophilic Acyl Substitution - Aryl Ketones1.2 × 10⁻³85.2Tetrahedral alkoxide
Nucleophilic Acyl Substitution - Chloroaryl Ketones5.8 × 10⁻⁴92.7Chloro-substituted tetrahedral intermediate

The stereochemical outcome of nucleophilic acyl substitution depends on the approach trajectory of the nucleophile and the geometry of the tetrahedral intermediate [14] [16]. When strong nucleophiles such as hydride or carbanions are employed, the reaction proceeds irreversibly due to the high basicity of these species [14] [16]. Conversely, weaker nucleophiles may establish reversible equilibria, allowing for thermodynamic control of product formation [40].

Catalytic Mechanisms in Cross-Coupling Reactions for Biphenyl Derivatives

The aryl halide functionality in 4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid provides an ideal substrate for palladium-catalyzed cross-coupling reactions that can generate biphenyl derivatives through established catalytic cycles [17] [18] [19]. These transformations proceed through the canonical sequence of oxidative addition, transmetalation, and reductive elimination steps, each contributing specific mechanistic requirements and electronic demands [20] [22].

Oxidative addition represents the initial step where the palladium(0) catalyst inserts into the carbon-chlorine bond of the aryl halide substrate [42] [44]. This process requires an electron-rich metal center capable of donating electron density into the antibonding orbital of the carbon-chlorine bond [44] [46]. The reaction typically exhibits first-order kinetics with respect to both the palladium catalyst and the aryl halide substrate, with rate constants of approximately 3.4 × 10⁻⁵ s⁻¹ for chloroaryl substrates [17] [42].

The subsequent transmetalation step involves the transfer of an organic group from an organometallic nucleophile to the palladium center [42] [43]. For Suzuki coupling reactions, this process requires the presence of a base to activate the organoborane partner, creating a more nucleophilic boron center capable of transferring its organic substituent [20] [22]. The electronic characteristics of both coupling partners significantly influence the transmetalation rate, with electron-rich nucleophiles and electron-poor electrophiles generally exhibiting enhanced reactivity [43].

Iron-catalyzed cross-coupling reactions present an alternative mechanistic pathway that proceeds through radical initiation rather than traditional organometallic mechanisms [17]. In these systems, iron(II)-bisphosphine complexes serve as key intermediates that initiate radical formation through halogen abstraction processes [17]. The bisphenylated iron(II) intermediates exhibit higher reactivity toward electrophiles compared to monophenylated species, but this enhanced reactivity leads to increased biphenyl side product formation [17].

Table 2: Cross-Coupling Mechanistic Parameters for Biphenyl Formation

Catalytic StepEnergy Barrier (kJ/mol)Electronic RequirementsRate Determining
Oxidative Addition67.3Electron-rich metal centerOften
Transmetalation Step 145.8Nucleophilic organometallicSometimes
Transmetalation Step 252.1Activated organoboraneRarely
Reductive Elimination38.9cis-diorganopalladiumSometimes

The reductive elimination step completes the catalytic cycle by forming the new carbon-carbon bond between the two organic fragments while regenerating the palladium(0) catalyst [42] [44]. This process requires the two organic groups to occupy adjacent coordination sites on the metal center in a cis configuration [44] [46]. The strength of the newly formed bond drives the thermodynamic favorability of this step, with typical activation energies around 38.9 kilojoules per mole [42].

Mechanistic studies using freeze-trapped Mössbauer spectroscopy and electron paramagnetic resonance have revealed that iron-catalyzed systems operate through iron(II) intermediates rather than reduced iron(I) species as previously proposed [17]. These findings demonstrate the importance of bisphosphine ligands in stabilizing the appropriate oxidation state for effective catalysis while controlling the degree of phenylation that influences both reactivity and selectivity [17].

Solvent Effects on Cyclization and Rearomatization Processes

Solvent polarity exerts profound influence on cyclization and rearomatization reactions involving 4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid derivatives, with polar solvents dramatically enhancing reaction rates through stabilization of polar transition states [24] [26] [27]. The dielectric constant of the reaction medium serves as a primary determinant of cyclization efficiency, with high dielectric constant solvents providing superior rate enhancements compared to nonpolar alternatives [47] [49].

Dimethyl sulfoxide, with a dielectric constant of 46.7, demonstrates exceptional ability to accelerate cyclization reactions, providing rate enhancements of up to 3200-fold compared to nonpolar solvents such as toluene [24] [47]. This dramatic solvent effect arises from the stabilization of polar transition states that develop significant charge separation during the cyclization process [47] [24]. The high cohesive energy density of polar solvents also contributes to rate acceleration by forcing a decrease in the volume of the reactant molecules [24].

Mechanistic investigations reveal that polar solvents lower the activation barrier for both conformational changes required for cyclization and the actual ring-forming step [24] [47]. In intramolecular cyclization reactions, the starting materials often exist in conformations that are not optimal for cyclization, requiring rotation to achieve the reactive geometry [47]. Polar solvents stabilize the polar transition states associated with these conformational changes, effectively reducing the energy barrier for the overall transformation [47].

Table 3: Solvent Effects on Cyclization and Rearomatization Efficiency

SolventDielectric ConstantCyclization Rate EnhancementRearomatization Efficiency (%)
Dimethyl sulfoxide46.7×320094
Dimethylformamide36.7×180089
Acetonitrile37.5×20076
Water78.5×84082
Toluene2.4×145

The role of hydrogen bonding in aqueous and protic solvent systems introduces additional complexity to the mechanistic picture [26] [28]. Water, despite having the highest dielectric constant at 78.5, shows moderate rate enhancement (×840) compared to dimethyl sulfoxide, suggesting that hydrogen bonding interactions can both facilitate and hinder cyclization depending on the specific substrate structure [26] [28]. Protic solvents may compete with intramolecular interactions that are essential for cyclization, leading to reduced efficiency compared to aprotic polar solvents [26].

Rearomatization processes following initial cyclization exhibit strong dependence on solvent polarity, with polar solvents facilitating the π-electron reorganization required to restore aromatic character [23] [26]. The efficiency of rearomatization ranges from 94% in dimethyl sulfoxide to only 45% in toluene, reflecting the differential stabilization of the charged intermediates involved in the aromatization process [49] [51]. Polar solvents stabilize the carbocationic intermediates formed during rearomatization through electrostatic interactions, lowering the activation energy for the electron reorganization steps [26] [49].

The correlation between solvent dielectric constant and reaction rate enhancement follows a generally linear relationship, although deviations occur due to specific solvent-substrate interactions [47] [49]. Solvents with dielectric constants above 30 typically provide substantial rate enhancements, while those below 10 show minimal effects on cyclization kinetics [47] [49]. This relationship enables predictive assessment of solvent effects and rational selection of reaction conditions for optimal synthetic outcomes [49] [51].

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

242.0345865 g/mol

Monoisotopic Mass

242.0345865 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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